molecular formula C9H10N2O B12829263 N-Hydroxy-3-phenylacrylimidamide

N-Hydroxy-3-phenylacrylimidamide

Cat. No.: B12829263
M. Wt: 162.19 g/mol
InChI Key: OGHDWBUBSDXIRB-VOTSOKGWSA-N
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Description

N-Hydroxy-3-phenylacrylimidamide: is an organic compound that belongs to the class of hydroxamic acids These compounds are characterized by the presence of a hydroxylamine functional group attached to an acyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-3-phenylacrylimidamide typically involves the reaction of 3-phenylacrylic acid with hydroxylamine under acidic or basic conditions. The reaction can be carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in a suitable solvent such as dichloromethane or ethanol for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-3-phenylacrylimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxylamine group under mild conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted hydroxamic acids.

Scientific Research Applications

N-Hydroxy-3-phenylacrylimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as metal chelating agents.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-phenylacrylimidamide involves its ability to chelate metal ions through the hydroxylamine group. This chelation can inhibit the activity of metalloproteases by binding to the active site of the enzyme, thereby preventing substrate access. The compound may also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

    N-Hydroxyphthalimide: Another hydroxamic acid with similar metal-chelating properties.

    N-Hydroxy-3,4,5,6-tetraphenylphthalimide: A structurally related compound used in oxidation reactions.

    N-Hydroxy-3-aroylindoles: Compounds with similar hydroxylamine functional groups.

Uniqueness: N-Hydroxy-3-phenylacrylimidamide is unique due to its specific structure, which allows for selective interactions with certain enzymes and metal ions. Its phenylacrylic backbone provides additional stability and potential for further functionalization, making it a versatile compound in various research applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(E)-N'-hydroxy-3-phenylprop-2-enimidamide

InChI

InChI=1S/C9H10N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H2,10,11)/b7-6+

InChI Key

OGHDWBUBSDXIRB-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=NO)N

Origin of Product

United States

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